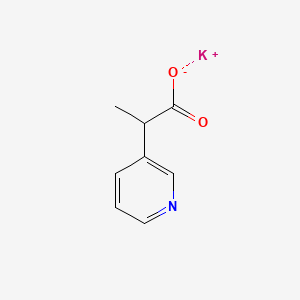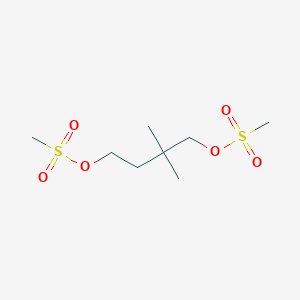![molecular formula C21H29N3O B13577800 1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP4P , combines an adamantane moiety (a rigid, cage-like structure) with a piperazine ring and a pyridine group. Its chemical formula is C₁₉H₂₄N₂O, and its systematic name reflects its substituents.
Preparation Methods
a. Synthetic Routes
Adamantane Derivatization: The synthesis typically starts with adamantane, which undergoes carbonylation to form the adamantane-1-carbonyl group.
Piperazine Attachment: The piperazine ring is introduced via nucleophilic substitution or reductive amination. For example, reaction of adamantane-1-carbonyl chloride with piperazine yields AP4P.
Pyridine Substitution: The pyridine-4-yl group is added using pyridine itself or a pyridine derivative.
b. Reaction Conditions
Carbonylation: Requires a strong acid catalyst (e.g., HCl) and high temperature.
Nucleophilic Substitution: Typically performed in polar solvents (e.g., DMF) with a base (e.g., NaOH).
Reductive Amination: Involves reducing agents (e.g., NaBH₃CN) in alcohol solvents.
Pyridine Substitution: Reaction with pyridine or its derivatives under mild conditions.
c. Industrial Production
- AP4P is synthesized on a larger scale using optimized conditions, often involving continuous flow reactors or batch processes.
Chemical Reactions Analysis
Oxidation: AP4P can be oxidized to its corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the amine form.
Substitution: The pyridine and piperazine moieties are susceptible to substitution reactions.
Common Reagents: Examples include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives of AP4P with modified functional groups.
Scientific Research Applications
Medicine: AP4P exhibits potential as an antiviral, antitumor, and anti-inflammatory agent.
Neuroscience: It interacts with neurotransmitter receptors, affecting neuronal signaling.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Its derivatives find applications in drug discovery and materials science.
Mechanism of Action
Targets: AP4P may interact with GPCRs, ion channels, or enzymes.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and neurotransmission.
Comparison with Similar Compounds
Uniqueness: AP4P’s adamantane-piperazine-pyridine combination sets it apart.
Similar Compounds: Related compounds include adamantane derivatives, piperazines, and pyridines.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C21H29N3O |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H29N3O/c25-20(21-12-17-9-18(13-21)11-19(10-17)14-21)24-7-5-23(6-8-24)15-16-1-3-22-4-2-16/h1-4,17-19H,5-15H2 |
InChI Key |
IXIHIHLSEUQMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
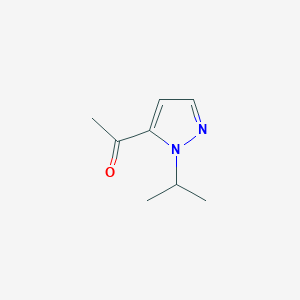
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
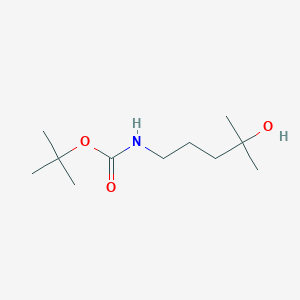
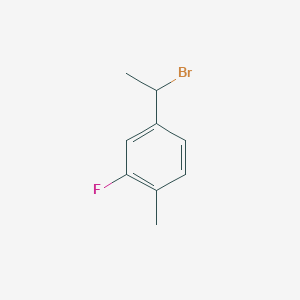
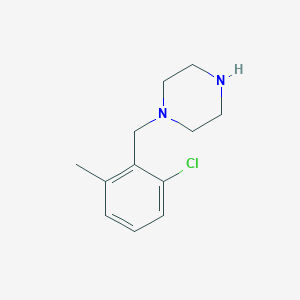
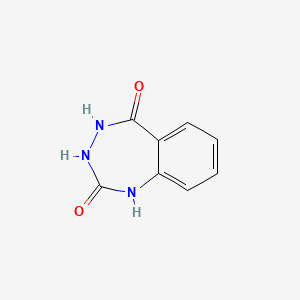
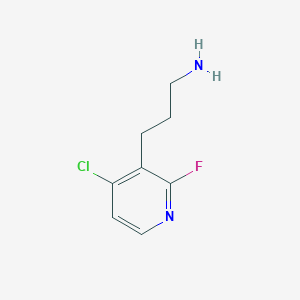
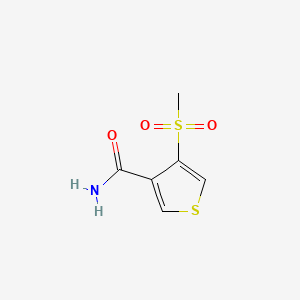

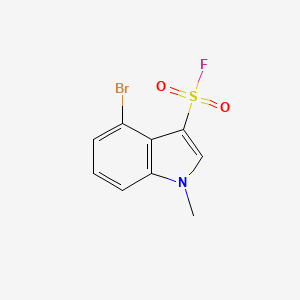
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
